Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
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Description
“Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine” is a complex organic compound. It is also known by other names such as “Furan, 5-methyl-2,2’-methylenedi-”, “2-Furfuryl-5-methylfuran”, “2- (2-Furylmethyl)-5-methylfuran”, “2- (2-Furanylmethyl)-5-methylfuran”, “5-Methyl-2-furfurylfuran”, “2- (5-methyl-2-furfuryl)furan”, “5-methyl-2- (2-furfuryl)-furan”, and "5-Methyl-2,2’-methylidenedifuran" .
Scientific Research Applications
Novel Routes to Pyrroles and Pyrrol-1-ylacetates
Research demonstrates innovative synthetic routes involving furan derivatives to produce 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates. These compounds are significant due to their applications in pharmaceuticals and materials science, showcasing the potential of furan derivatives as precursors in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
Biological Activity Studies
Another study focused on the synthesis of furan derivatives, including amine derivatives, and their biological activity against various cancer cell lines and bacteria. This suggests the promise of furan-2-ylmethyl derivatives in developing new anticancer agents and antibiotics, highlighting the importance of structural modification for enhanced biological activity (Phutdhawong et al., 2019).
Biobased Polyesters Synthesis
Furan derivatives have been utilized in the enzymatic synthesis of biobased polyesters, offering a sustainable alternative to petroleum-based materials. This application underscores the role of furan derivatives in the advancement of green chemistry and materials science (Jiang et al., 2014).
Synthesis of Benzimidazoles
The development of methods for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles from furan derivatives has been documented. These compounds have potential applications in the development of pharmaceuticals and organic materials, showcasing the chemical versatility of furan derivatives (Stroganova et al., 2013).
Enantioselective Synthesis of Furan-2-yl Amines
A novel enantioselective synthesis approach for furan-2-yl amines and amino acids has been established, indicating the potential of furan derivatives in the synthesis of chiral compounds. This has significant implications for pharmaceuticals and asymmetric synthesis (Demir et al., 2003).
properties
IUPAC Name |
1-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9-4-5-11(14-9)8-12-7-10-3-2-6-13-10/h2-6,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSWTCZZXWQCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine |
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